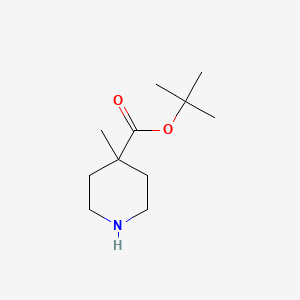

Tert-butyl 4-methylpiperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is used in the field of chemistry as a building block .

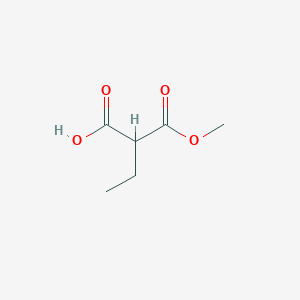

Molecular Structure Analysis

The molecular weight of this compound is 199.29 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Protein Tyrosine Kinase Inhibitors Tert-butyl 4-methylpiperidine-4-carboxylate serves as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors like CP-690550. A proposed method for its synthesis involves several steps including the SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2%. This method offers advantages like the availability of raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Synthesis of Substituted Compounds for Biological Activities Substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were synthesized through reactions with L-selectride and underwent further reactions for the formation of trans isomers, indicating their potential in creating varied biological active structures (V. Boev et al., 2015).

Anticancer Drug Synthesis Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of this compound, is crucial in synthesizing small molecule anticancer drugs. The synthesis process involved multiple steps with a high total yield of 71.4%, demonstrating the compound's importance in the pharmaceutical industry (Binliang Zhang et al., 2018).

Stereochemistry and Molecular Structure Analysis

Analysis of Molecular Structure and Stereochemistry The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives revealed significant insights into their molecular structure and stereochemistry. X-ray studies and NMR chemical shifts calculations were used to determine the stereochemistry of their oxidation products, showcasing the compound's relevance in detailed molecular studies (M. Buděšínský et al., 2014).

Chemical Reactions and Synthesis Pathways

Vinylfluoro Group as an Acetonyl Cation Equivalent The vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate showcased a unique reaction pathway, differentiating it from vinylchloro and vinylbromo groups. This property was utilized in further synthesizing pipecolic acid derivatives, highlighting the compound's potential in creating specialized chemical structures (N. Purkayastha et al., 2010).

Computational Analysis and Theoretical Studies

Theoretical Studies on Green Solvents Computational calculations on tert-butyl 4-formylpiperidine-1-carboxylate revealed the significant effect of green solvents on the compound's electronic properties and reactivity. Studies included geometrical parameters, vibrational analysis, and NLO properties, indicating the compound's adaptability and reactivity in different solvent environments (M. Vimala et al., 2021).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H318), and may be harmful if inhaled (H335) . Safety precautions include avoiding ingestion and inhalation, keeping away from heat/sparks/open flames/hot surfaces, and wearing personal protective equipment .

Propiedades

IUPAC Name |

tert-butyl 4-methylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYTVQCCTFSJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)